Product packaging for 2-Azabicyclo[3.3.1]nonan-7-one(Cat. No.:CAS No. 58937-88-5)

2-Azabicyclo[3.3.1]nonan-7-one

Cat. No.: B13959623
CAS No.: 58937-88-5
M. Wt: 139.19 g/mol
InChI Key: UAVCLXBCZCAQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Azabicyclo[3.3.1]nonan-7-one is an azabicyclic scaffold of significant interest in synthetic and medicinal chemistry. This compound serves as a versatile synthetic intermediate and privileged structure for the development of pharmacologically active molecules. The azabicyclo[3.3.1]nonane skeleton is a core substructure found in numerous bioactive compounds, including important narcotic analgesics and complex marine alkaloids . Researchers utilize this ketone-functionalized scaffold to access more complex, functionalized derivatives, such as 8-aryl-substituted analogs, which have been studied for their synthetic behavior and potential retro-Michael ring-opening reactions . The scaffold's rigidity and ability to present functional groups in specific three-dimensional orientations make it a valuable template in drug discovery. This product is provided for research purposes as a building block in organic synthesis and for the exploration of new chemical entities. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B13959623 2-Azabicyclo[3.3.1]nonan-7-one CAS No. 58937-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[3.3.1]nonan-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-6-1-2-9-7(3-6)5-8/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVCLXBCZCAQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC1CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616513
Record name 2-Azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58937-88-5
Record name 2-Azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Azabicyclo 3.3.1 Nonan 7 One and Derivatives

Cyclization Strategies

The formation of the carbocyclic ring of the 2-azabicyclo[3.3.1]nonane system is a key strategic consideration in its synthesis. Various intramolecular cyclization reactions have been employed to forge the crucial C-C bond that closes the six-membered ring. These methods offer diverse pathways to access the target scaffold, each with its own advantages and limitations regarding substrate scope, stereocontrol, and reaction conditions.

Intramolecular C-C Bond Formation

The creation of a carbon-carbon bond within an appropriately functionalized acyclic or monocyclic precursor is a powerful approach to construct the bicyclic framework of 2-azabicyclo[3.3.1]nonan-7-one. This section details several key methodologies that have been successfully applied to achieve this transformation.

Radical cyclizations have emerged as a robust tool for the synthesis of the 2-azabicyclo[3.3.1]nonane nucleus. rsc.org This approach often involves the generation of a radical species that subsequently undergoes an intramolecular addition to an alkene or another unsaturated moiety to form the carbocyclic ring. A prominent strategy involves the use of α-carbamoyldichloromethyl radicals as donors. rsc.org

One effective method utilizes the cyclization of N-allyl trichloroacetamides. The radical is typically generated using a radical initiator, such as AIBN, and a reducing agent. The intramolecular addition of the dichloromethylcarbamoyl radical to the alkene is a key step in forming the piperidine (B6355638) ring. scilit.com For instance, the reaction of N-allyl-trichloroacetamides can be mediated by a CuCl:bpy complex. scilit.com The diastereoselectivity of this reaction can be influenced by the substituent on the nitrogen atom and the reaction temperature. scilit.com

The table below summarizes representative examples of radical cyclizations leading to 2-azabicyclo[3.3.1]nonane derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
N-Allyl-N-benzyltrichloroacetamideCuCl, TPMA, AIBN, 1,2-dichloroethane, 60 °C(1RS,5RS,6RS)-2-Benzyl-4,4,6-trichloro-2-azabicyclo[3.3.1]nonan-3-oneNot specified researchgate.net
Methyl 2-(N-benzyl-2,2,2-trichloroacetamido)cyclohex-1-ene-1-carboxylateTptBuCu(NCMe), AIBN, Toluene (B28343)Methyl (1RS,5RS,6RS)-2-benzyl-4,4,6-trichloro-3-oxo-2-azabicyclo[3.3.1]nonane-6-carboxylate81 researchgate.net
N-(Cyclohex-1-en-1-ylmethyl)-2,2,2-trichloro-N-benzylacetamideBu3SnH, AIBN, Benzene, reflux1-Benzyl-2-azabicyclo[3.3.1]nonan-3-oneNot specified nih.gov

This table presents a selection of examples and is not exhaustive.

Intramolecular aldol (B89426) reactions provide a classic and effective method for the formation of the six-membered carbocyclic ring in the 2-azabicyclo[3.3.1]nonane system. researchgate.net This strategy typically involves a precursor containing two carbonyl functionalities, or a carbonyl group and an enol or enolate equivalent, positioned to allow for a 6-endo or 6-exo cyclization. The formation of the this compound core can be achieved through an intramolecular aldol process of an aza-tethered dicarbonyl compound.

A notable application of this methodology is the organocatalyzed tandem desymmetrization and intramolecular aldolization. This approach has led to the first asymmetric synthesis of a morphan derivative using organocatalysis. Tandem Michael-aldol reactions have also been developed to construct the bicyclo[3.3.1]nonane skeleton in a one-pot process.

The following table provides examples of aldol-type cyclizations for the synthesis of 2-azabicyclo[3.3.1]nonane derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Aza-tethered dicarbonyl compoundOrganocatalyst, microwave irradiationAsymmetric 2-azabicyclo[3.3.1]nonane derivativeNot specified
Substituted 1,3-cyclohexanediones and enalsNot specifiedPolysubstituted bicyclo[3.3.1]nonane derivativesGood to excellent
Diketone precursorTfOH or TMSOTfBicyclo[3.3.1]nonenone63

This table presents a selection of examples and is not exhaustive.

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of C-C bonds and has been successfully applied to the synthesis of the 2-azabicyclo[3.3.1]nonane framework. researchgate.net This reaction involves the coupling of an alkenyl or aryl halide with an alkene tethered to the same molecule. The versatility of the Heck reaction allows for the construction of various ring sizes and complex molecular architectures.

In the context of 2-azabicyclo[3.3.1]nonane synthesis, the intramolecular Heck reaction can be used to close the piperidine ring. researchgate.net This typically involves a substrate containing a vinyl or aryl halide and an appropriately positioned alkene. The reaction is catalyzed by a palladium(0) species and requires a base. The choice of ligands for the palladium catalyst can be crucial for the efficiency and selectivity of the reaction.

Starting MaterialCatalyst and ReagentsProductYield (%)Reference
Amino-tethered vinyl halidePd(0) catalyst, base2-Azabicyclo[3.3.1]nonane derivativeNot specified researchgate.net
Iodide precursorPd(OAc)2, DPEPhos, iPr2NEtBicyclic amineGood

This table presents a selection of examples and is not exhaustive.

The intramolecular alkenylation of enolates represents another effective strategy for the construction of the 2-azabicyclo[3.3.1]nonane ring system. researchgate.net This method involves the palladium-catalyzed coupling of a ketone enolate with a tethered vinyl halide. This approach is particularly useful for the synthesis of 2-azabicyclo[3.3.1]nonan-7-ones, as the ketone functionality is already present in the precursor.

The reaction typically proceeds by generating the enolate of a ketone using a suitable base, which then undergoes an intramolecular coupling with a vinyl halide in the presence of a palladium(0) catalyst. The choice of base and reaction conditions can be critical to avoid side reactions.

Starting MaterialCatalyst and ReagentsProductYield (%)Reference
Ketone with vinyl halide side chainPd(0) catalyst, base2-Azabicyclo[3.3.1]nonane derivativeNot specified
Amino-tethered vinyl halide and ketonePd(0) catalyst, potassium phenoxide2-Azabicyclo[3.3.1]nonane derivativeNot specified

This table presents a selection of examples and is not exhaustive.

The Effenberger cyclization is a method for the synthesis of bicyclo[3.3.1]nonane ring systems, typically involving the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride. scilit.com While this methodology has been extensively used for the synthesis of carbocyclic bicyclo[3.3.1]nonane cores, its application in the synthesis of the 2-azabicyclo[3.3.1]nonane framework is less common. scilit.com

There are reports of an Effenberger-type cyclization being used to synthesize a novel class of chorismate mutase inhibitors based on the azabicyclo[3.3.1]nonane system. scilit.com However, detailed examples and broad applicability for the synthesis of this compound specifically are not widely documented in the surveyed literature. Further research in this area could expand the synthetic toolkit for accessing this important heterocyclic scaffold.

Intramolecular C-N Bond Formation

The formation of the N–C(1) bond is a strategically crucial step in the synthesis of the morphan nucleus because it is a carbon–heteroatom bond directly attached to another ring. researchgate.net Methodologies that achieve this connection often start with carbocyclic precursors, closing the piperidine ring in a key step. Aminocyclization processes are a prominent class of reactions used for this purpose. researchgate.netresearchgate.net

Aminocyclization involves the intramolecular reaction of an amine functional group with another reactive site within the same molecule to form a cyclic structure. In the context of 2-azabicyclo[3.3.1]nonane synthesis, this typically involves a nitrogen nucleophile attacking an electrophilic carbon center to form the piperidine ring.

The cyclization of amino alkenes is a widely used method for constructing the piperidine ring of the morphan skeleton via a 6-exo process. researchgate.net One of the earliest asymmetric syntheses of a 2-azabicyclo[3.3.1]nonane derivative, reported by Eschenmoser, utilized an iodolactamization as the final, key step. researchgate.net In this synthesis, an amide derived from an amino alkene undergoes cyclization induced by an iodine electrophile. researchgate.net

Another notable example is an enantioselective synthesis of the core structure of natural products like banyasides and suomilide, which employs an iodoaminocyclization. researchgate.net This key step involves the syn-iodoamination of an α-amino ester, which fortuitously provides the desired azatricyclic ring system after a subsequent cleavage step. researchgate.net

Table 1: Examples of Aminocyclization from Amino Alkenes

Starting Material Type Reagent/Process Key Transformation Reference
Amide of an Amino Alkene Iodolactamization Asymmetric synthesis of a 2-azabicyclo[3.3.1]nonane derivative. researchgate.net

The intramolecular condensation of an amino group with a ketone is another direct approach to forming the 2-azabicyclo[3.3.1]nonane system. This transformation typically proceeds through the formation of an enamine or iminium ion intermediate, followed by cyclization. This method is a fundamental strategy in the synthesis of various morphan derivatives. researchgate.netresearchgate.net

Intramolecular N-alkylation provides a robust method for the formation of the C1-N bond. This process involves an amine nucleophile attacking an alkyl halide or a related electrophilic group within the same molecule. This strategy is particularly effective for creating the bicyclic structure from a pre-formed carbocyclic precursor bearing a suitable leaving group. researchgate.netresearchgate.net

The intramolecular conjugate addition (or aza-Michael reaction) of an amine to an α,β-unsaturated ketone (enone) is a powerful method for constructing the morphan skeleton. researchgate.net This approach allows for the formation of the C-N bond and can set key stereocenters in the molecule. researchgate.net A stereoselective conjugate addition of an amino dienone was a key step in a total synthesis of the Securinega alkaloid secu'amamine A developed by Weinreb. researchgate.net

More recent studies have shown that cyclic enaminones can react with quinone monoketals through an aza-Michael reaction followed by a 1,2-addition to yield morphan derivatives. acs.org In this process, the amino group of the enaminone first adds to the carbon-carbon double bond of the quinone monoketal. Subsequently, the α-carbon of the enaminone attacks the carbonyl group to complete the formation of the bicyclic system. acs.org

Table 2: Synthesis of Morphan Derivatives via Conjugate Addition

Reactant 1 Reactant 2 Reaction Type Product Type Reference
Amino Dienone (Intramolecular) Stereoselective Conjugate Addition Indolizidine intermediate for Secu'amamine A researchgate.net

Electrophile-induced cyclizations of unsaturated amine derivatives are a cornerstone for synthesizing the piperidine ring of the 2-azabicyclo[3.3.1]nonane system. researchgate.net In these reactions, an external electrophile activates a carbon-carbon double or triple bond towards nucleophilic attack by the tethered amine.

Common electrophiles used for this purpose include iodine and mercury(II) salts. researchgate.net As mentioned previously, iodoaminocyclization and iodolactamization are effective strategies that fall under this category, starting from amino alkenes. researchgate.net

Mercury(II) salts have also been successfully employed to mediate the cyclization of nitrogen-containing compounds onto carbon-carbon double bonds. This methodology has been applied to access 2-azabicyclo[3.3.1]nonane derivatives in the synthesis of pharmacologically relevant molecules. researchgate.net

Table 3: Electrophiles Used in Cyclization for Morphan Synthesis

Electrophile Source Starting Material Type Reaction Name Reference
Iodine Amide of Amino Alkene Iodolactamization researchgate.net
Iodine α-Amino Ester Iodoaminocyclization researchgate.net
Aminocyclization Processes

Mannich Reaction-Based Approaches

The Mannich reaction is a cornerstone in the synthesis of azabicyclo[3.3.1]nonanones, providing a powerful method for carbon-carbon bond formation and the introduction of an amino group in a single step. organic-chemistry.orgingentaconnect.com This multicomponent reaction typically involves the condensation of a ketone containing α-hydrogens, an aldehyde, and an amine. organic-chemistry.orgchemijournal.com

Three-Component Condensation Systems

A prevalent strategy for constructing the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one scaffold is the three-component Mannich reaction. chemijournal.com This one-pot synthesis typically utilizes a ketone with four α-hydrogens (such as cyclohexanone), an aryl aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. chemijournal.com The reaction condenses one molecule of the ketone with two molecules of the aldehyde and one molecule of the amine to form the bicyclic system. chemijournal.com

This approach is highly versatile, allowing for the synthesis of a wide range of derivatives by varying the ketone and aldehyde components. For instance, using substituted cyclohexanones can introduce alkyl groups at various positions on the bicyclic frame. chemijournal.com Similarly, the use of different aromatic aldehydes leads to diverse aryl substitutions on the final product. chemijournal.com

Influence of Catalysts and Reaction Conditions

The efficiency and stereoselectivity of the Mannich reaction for synthesizing azabicyclo[3.3.1]nonan-7-one derivatives are highly dependent on the catalysts and reaction conditions employed. Various catalysts have been explored to improve yields and control the reaction pathway.

One effective catalyst is Antimony(III) chloride (SbCl₃), which facilitates the three-component Mannich-type reaction between in-situ generated Schiff bases (from aromatic aldehydes and anilines) and cyclic ketones. researchgate.net The reaction proceeds smoothly at ambient temperature, affording β-amino ketones in good yields. researchgate.net Optimization studies have shown that both the amount of catalyst and the choice of solvent significantly impact the reaction's outcome, including the diastereoselectivity. researchgate.net

For example, the reaction of 3-nitrobenzaldehyde, 4-methoxyaniline, and cyclohexanone (B45756) showed that using 10 mol% of SbCl₃ in acetonitrile (B52724) gave a 76% yield, whereas reducing the catalyst to 5 mol% lowered the yield to 48%. researchgate.net The solvent also plays a crucial role; dichloromethane (B109758) and toluene were tested, but acetonitrile proved to be the most effective in terms of yield. researchgate.net

Optimization of SbCl₃ Catalyzed Mannich Reaction
EntrySolventSbCl₃ (mol%)Time (h)Yield (%)
1CH₃CN516.048.0
2CH₃CN108.076.0
3THF108.021.0
4CH₂Cl₂108.053.0
5Toluene108.052.0

Another catalytic system involves the use of PPA·SiO₂ (polyphosphoric acid supported on silica (B1680970) gel) as a heterogeneous Brønsted acidic catalyst in a modified Mannich condensation to synthesize 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. nih.gov This method has been successful in producing single isomers in good yields. nih.gov General reaction conditions, such as maintaining a temperature of 30-35°C and using a specific mole ratio of reagents (e.g., ketone:aldehyde:ammonium acetate of 1:2:1.5), have been optimized to prevent the formation of by-products. chemijournal.com

Advanced Synthetic Techniques

To enhance reaction efficiency, reduce reaction times, and improve yields, advanced synthetic techniques have been applied to the synthesis of this compound and its derivatives. These methods often align with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of azabicyclo[3.3.1]nonanones. chemijournal.comresearchgate.net This technique offers several advantages over conventional heating, including rapid reaction rates, higher yields, and methodological simplicity, often avoiding the need for a catalyst. researchgate.net

In a typical microwave-assisted procedure, the standard reagents for the three-component Mannich reaction are irradiated at a specific power for a very short duration. For instance, 2,4-diaryl-3-azabicyclo[3.3.1]nonanones have been synthesized by irradiating the reactants at 240 watts for just 2-3 minutes, achieving yields of 65-68%. chemijournal.com Similarly, one-pot synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones has been efficiently carried out under microwave irradiation without a catalyst. researchgate.net Microwave technology has also been utilized in the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes through an organocatalyzed tandem desymmetrization and intramolecular aldolization process. rsc.orgrsc.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry approach that utilizes ultrasonic waves to induce cavitation, which enhances chemical reactivity. This method has been successfully employed in the synthesis of various heterocyclic compounds, offering benefits such as reduced reaction times and increased yields. nih.gov

In the context of azabicyclo[3.3.1]nonane synthesis, ultrasound irradiation has been compared with conventional and microwave heating methods for the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium acetate via a double Mannich-type reaction. nih.gov While microwave irradiation was found to be the most efficient in this specific case, the study highlights the potential of ultrasound as a viable and eco-friendly alternative. nih.gov The application of ultrasound has proven effective for various other organic transformations, including the synthesis of 1,2,3-triazoles and biaryls, demonstrating its broad utility in promoting complex reactions under milder conditions. scispace.com

Comparison of Heating Methods for Azabicyclo[3.3.1]nonane Derivative Synthesis nih.gov
ProductConventional (Time, Yield)Ultrasound (Time, Yield)Microwave (Time, Yield)
2a3 h, 80%50 min, 88%3 min, 94%
2b3 h, 78%55 min, 85%4 min, 92%
2c4 h, 75%60 min, 82%5 min, 91%
2d4 h, 73%60 min, 80%5 min, 89%

Cascade Processes

Cascade processes, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. This approach is particularly valuable for constructing complex molecular architectures like the 2-azabicyclo[3.3.1]nonane framework from simpler starting materials. researchgate.netresearchgate.net

One key cascade strategy involves an intramolecular Mannich cyclization. In this process, an iminium salt is generated in situ from a suitable piperidine derivative, which then undergoes cyclization to form the C(1)–C(8) bond, completing the bicyclic system. researchgate.net This method ensures the desired cis relative configuration between the protons at the bridgehead carbons. researchgate.net Another example is the domino Michael-hemiacetalization-Michael reaction, which has been used to stereoselectively synthesize related oxabicyclo[3.3.1]nonan-2-one derivatives, showcasing the power of cascade reactions in creating complex bicyclic structures with high stereocontrol. nih.gov

Rearrangement Reactions to Access the Scaffold

Rearrangement reactions provide a powerful tool for the construction of the 2-azabicyclo[3.3.1]nonane skeleton, often by transforming more readily available carbocyclic systems. Key examples of such transformations include the Beckmann and Schmidt rearrangements.

The Beckmann rearrangement of oximes derived from bicyclo[3.3.1]nonan-9-one offers a direct route to the corresponding lactam, which is a key intermediate in the synthesis of 2-azabicyclo[3.3.1]nonane derivatives. For instance, the rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid has been investigated, demonstrating the utility of this reaction in forming the core azabicyclic structure. core.ac.ukuniv.kiev.ua The regioselectivity of the rearrangement is crucial and can be influenced by the stereochemistry of the oxime and the reaction conditions. A tandem Beckmann and Huisgen–White rearrangement has also been described as a method for the transformation of bicyclo[3.3.1]nonane systems. rsc.org

The Schmidt reaction , which involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid, can also be employed to insert a nitrogen atom into a carbocyclic ring, thereby forming a lactam. This method has been applied to bicyclic ketones like adamantan-2-one to generate the corresponding azabicyclic systems. rsc.org While less commonly reported specifically for this compound, the principles of the Schmidt reaction are applicable to appropriately substituted bicyclo[3.3.1]nonanones.

Asymmetric Synthesis and Enantioselective Routes

The demand for enantiomerically pure compounds for biological applications has driven the development of asymmetric syntheses of this compound and its derivatives. Organocatalysis has emerged as a particularly effective strategy in this regard.

An organocatalyzed tandem desymmetrization and intramolecular aldol reaction of an aza-tethered dicarbonyl compound has been successfully employed for the asymmetric synthesis of the 2-azabicyclo[3.3.1]nonane scaffold. rsc.org This approach utilizes chiral secondary amine catalysts, such as proline and its derivatives, to induce stereoselectivity. For example, the intramolecular aldol reaction of a keto aldehyde precursor can be catalyzed by various proline-derived catalysts to afford the corresponding hydroxylated 2-azabicyclo[3.3.1]nonan-6-one with good yields and enantiomeric excesses. researchgate.net The reaction conditions, including the choice of catalyst, solvent, and the presence of additives, can be optimized to enhance both the yield and the enantioselectivity of the process. researchgate.netrsc.org A palladium and 4-hydroxyproline (B1632879) co-catalyzed desymmetrization of vinyl-bromide-tethered cyclohexanones has also been reported as an effective method. acs.org

Below is a data table summarizing the results of an organocatalyzed asymmetric intramolecular aldol reaction for the synthesis of a 2-azabicyclo[3.3.1]nonane derivative. researchgate.net

CatalystSolventTime (h)Yield (%)ee (%)
L-Proline (A)DMSO48low18
L-Proline (A)CH3CN485616
Proline-derived (C)CH3CN/H2O487072
Proline-derived (C)CH3CN484670
Proline-derived (D)CH2Cl248203

Synthesis of Functionalized 2-Azabicyclo[3.3.1]nonan-7-ones

The functionalization of the this compound scaffold at various positions is crucial for modulating its biological activity and for its use as an intermediate in the synthesis of more complex molecules.

Derivatization at the Azabicyclo Nitrogen

The secondary amine of the 2-azabicyclo[3.3.1]nonane ring system is a common site for derivatization. N-alkylation and N-acylation are frequently employed to introduce a variety of substituents.

N-Alkylation can be achieved using standard procedures, such as reductive amination or reaction with alkyl halides. For example, the nitrogen can be benzylated, and this N-benzyl group can later serve as a protecting group that can be removed by hydrogenolysis. google.com

N-Acylation is another common transformation. The introduction of a tert-butyloxycarbonyl (Boc) group is a widely used protection strategy, affording N-Boc-2-azabicyclo[3.3.1]nonan-7-one. This is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com Similarly, other acyl groups can be introduced using the corresponding acyl chlorides or anhydrides.

Functionalization at Bridgehead Positions

Functionalization at the bridgehead positions (C1 and C5) of the 2-azabicyclo[3.3.1]nonane skeleton is more challenging due to the steric hindrance and the constraints of Bredt's rule. However, methods have been developed to introduce substituents at these positions.

One notable strategy involves the generation of a bridgehead anti-Bredt iminium ion, which can then be trapped by a nucleophile. researchgate.net This approach has been successfully used for the vinylation of the bridgehead position of a 2-azabicyclo[3.3.1]nonane derivative using vinylaluminum reagents. researchgate.net The formation of an N-sulfonyliminium ion intermediate can also facilitate the introduction of functional groups at the C1 position. nih.gov Furthermore, synthetic routes to new azabicyclo[3.3.1]nonane derivatives containing a pyridinyl substituent at the bridgehead position have been developed. nih.gov

Functionalization at the Ketone Position

The ketone at the C7 position is a versatile functional handle for a variety of transformations, including reduction and carbon-carbon bond-forming reactions.

Reduction of the ketone to the corresponding alcohol is a common transformation. This can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome. For example, sodium borohydride (B1222165) has been used to reduce 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding endo-alcohol. google.com

Carbon-Carbon bond formation at the C7 position can be achieved through reactions such as the Wittig reaction. The Wittig reaction allows for the conversion of the ketone into an exocyclic methylene (B1212753) group or other substituted alkenes by reacting it with a phosphonium (B103445) ylide. oregonstate.edu While specific examples for this compound are not extensively detailed in the provided context, the general applicability of the Wittig reaction to bicyclic ketones is well-established. Additionally, Grignard reagents can be used to introduce alkyl or aryl groups at the C7 position, leading to the formation of tertiary alcohols.

Chemical Reactivity and Derivatization of 2 Azabicyclo 3.3.1 Nonan 7 One

Transformations at the Ketone Moiety (C7-position)

The carbonyl group at the C7 position is a key site for various chemical reactions, including reductions to alcohols and condensations to form new carbon-nitrogen and carbon-carbon bonds, leading to the creation of spiro-heterocyclic systems.

Reduction Reactions to Alcohols

The reduction of the ketone at the C7 position of the 2-azabicyclo[3.3.1]nonane framework yields the corresponding secondary alcohols. These reactions can proceed with varying degrees of stereoselectivity, producing either the endo or exo alcohol isomers. The stereochemical outcome is influenced by the choice of reducing agent and the steric environment of the bicyclic system.

For instance, the reduction of N-substituted 2-azabicyclo[3.3.1]nonan-7-ones can be achieved using hydride reagents. The approach of the hydride to the carbonyl carbon dictates the stereochemistry of the resulting alcohol.

PrecursorReagentProductStereochemistry
N-Benzyl-2-azabicyclo[3.3.1]nonan-7-oneSodium borohydride (B1222165)N-Benzyl-2-azabicyclo[3.3.1]nonan-7-olMixture of endo/exo isomers
N-tert-Butoxycarbonyl-2-azabicyclo[3.3.1]nonan-7-oneLithium aluminium hydrideN-tert-Butoxycarbonyl-2-azabicyclo[3.3.1]nonan-7-olPredominantly one isomer

Formation of Imines, Oximes, and Hydrazones

The ketone at C7 readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded structures.

Oximes : Reaction with hydroxylammonium chloride can convert the C7-ketone into the corresponding oxime. These oximes are valuable intermediates in their own right, for example, in the synthesis of O-nicotinoyl oximes by further reaction with nicotinic acid.

Hydrazones : The ketone reacts with hydrazides, such as 4-aminobenzoic acid hydrazide, to yield hydrazones. These derivatives have been explored for their potential biological activities.

Thiosemicarbazones : Reaction with thiosemicarbazides, like 4-phenylthiosemicarbazide, results in the formation of thiosemicarbazones. These compounds can be further cyclized to create more complex heterocyclic systems, such as 1,3-thiazolidin-4-ones.

These reactions are fundamental in expanding the chemical diversity of the 2-azabicyclo[3.3.1]nonane scaffold. chemijournal.com

Spiro-Heterocycle Formation

The carbonyl group at C7 is a suitable electrophile for the formation of spiro-heterocycles. This involves a reaction where the C7 carbon becomes the shared atom between the original bicyclic system and a new heterocyclic ring.

One notable example is the formation of spiro-oxazolidinones. This transformation can be achieved through a multi-step sequence involving the formation of an intermediate that subsequently cyclizes to form the spiro-heterocycle. These complex structures are of interest in medicinal chemistry due to their rigid three-dimensional conformations.

Reactions at the Nitrogen Atom (N2-position)

The secondary amine at the N2 position is a nucleophilic center, making it susceptible to reactions with various electrophiles. This allows for the introduction of a wide range of substituents, significantly altering the properties of the parent molecule.

Alkylation and Acylation Reactions

Alkylation : The nitrogen atom can be alkylated using alkyl halides or through reductive amination. For example, N-alkylation can be achieved by reacting the parent compound with chloroacetamide followed by reduction with lithium aluminium hydride (LiAlH4) to yield N-(2-aminoethyl) derivatives. mdpi.com Successful alkylation is often confirmed by NMR spectroscopy, where the carbon signals of the adjacent C-1 and C-3 atoms show a characteristic downfield shift. mdpi.com

Acylation : Acylation of the nitrogen can be performed using acyl chlorides or anhydrides. For instance, benzoylation can be carried out using substituted benzoyl chlorides. These acylation reactions are important for introducing amide functionalities into the molecule.

Reaction TypeReagent(s)Product Type
Alkylation1. 2-Chloroacetamide 2. LiAlH4N-(2-Aminoethyl)-2-azabicyclo[3.3.1]nonane
AcylationArylsulfonyl chloride, 4-DMAPN-Arylsulfonyl-2-azabicyclo[3.3.1]nonane
Acylation2,5-Dimethylbenzoyl chlorideN-(2,5-Dimethylbenzoyl)-2-azabicyclo[3.3.1]nonane

N-Oxidation Studies

The nitrogen atom of the 2-azabicyclo[3.3.1]nonane ring system can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxides have altered electronic and steric properties compared to the parent amine, which can influence their biological activity and further reactivity.

Reactivity of the Bicyclic System

The 2-azabicyclo[3.3.1]nonan-7-one framework, a key structural motif in various natural products, exhibits a diverse range of chemical reactivity. researchgate.net This reactivity is primarily centered around the inherent strain of the bicyclic system, the nucleophilicity of the nitrogen atom, and the electrophilicity of the carbonyl group. These features allow for a variety of chemical transformations, including ring expansions and contractions, interconversions of functional groups on the core structure, and substitutions at its peripheral sites.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions offer a powerful strategy for modifying the 2-azabicyclo[3.3.1]nonane core, providing access to novel and structurally diverse scaffolds. These transformations typically proceed through the formation of carbocation intermediates, which then undergo rearrangement. wikipedia.org

A notable example of ring expansion involves the synthesis of homomorphans from 2-azabicyclo[3.3.1]nonanes. ub.edu This transformation is achieved by treating a 2-azabicyclo[3.3.1]nonan-6-one derivative with trimethylsilyldiazomethane (B103560) (TMSCHN2) and butyllithium (B86547) (BuLi). The reaction proceeds through a key protonation step that dictates the outcome of the ring expansion, leading to the formation of a [5-6-7] azatricyclic scaffold. ub.edu

Conversely, ring contraction reactions can be initiated through various methods, such as the Favorskii rearrangement or cationic rearrangements like the pinacol (B44631) rearrangement. wikipedia.org These reactions involve the migration of an endocyclic bond to an adjacent carbocation, resulting in a smaller ring system. While specific examples for the direct contraction of this compound are not extensively detailed in the provided search results, the general principles of such rearrangements are well-established for bicyclic systems. wikipedia.org

Functional Group Interconversions on the Core Structure

The core structure of this compound possesses two primary functional groups amenable to interconversion: the secondary amine and the ketone.

The ketone at the C-7 position can undergo a variety of standard carbonyl reactions. For instance, reduction of the ketone to a hydroxyl group is a common transformation. A facile, high-yield synthesis of 2-methyl-2-azabicyclo[3.3.1]nonan-7α-ol has been reported, demonstrating the stereoselective reduction of the corresponding ketone. rsc.org Furthermore, the ketone can be protected as an acetal, such as in the formation of (1RS,4RS,5SR)-2-Benzyl-4-methyl-2-azabicyclo[3.3.1]nonan-3,6-dione ethylene (B1197577) acetal, allowing for selective reactions at other sites of the molecule. ub.edu

Substitution Reactions at Peripheral Sites

Substitution reactions at the peripheral sites of the this compound scaffold are crucial for the synthesis of a wide array of derivatives with potential biological activity. nih.gov

N-alkylation and N-benzylation are common modifications of the nitrogen atom. A range of N-alkyl, N-benzyl, and N-homobenzyl substrates can be introduced, including medicinally relevant groups like the trifluoromethyl (CF3) group. d-nb.info The synthesis of 2-methyl-2-azabicyclo[3.3.1]nonan-7α-ol from cyclohex-3-ene-1-carbaldehyde highlights the introduction of a methyl group at the nitrogen position. rsc.org

Substitution at the carbon atoms of the bicyclic framework is also a key strategy for derivatization. For instance, the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives, which are structurally related to the 2-azabicyclo scaffold, often involves Mannich cyclocondensation reactions that introduce substituents at various positions on the piperidine (B6355638) rings. semanticscholar.org While not a direct substitution on a pre-existing this compound, these synthetic approaches demonstrate the feasibility of incorporating diverse functional groups onto the bicyclic core.

Structural and Conformational Analysis of 2 Azabicyclo 3.3.1 Nonan 7 One Systems

Conformational Preferences of the Bicyclic Rings

The bicyclo[3.3.1]nonane skeleton, consisting of two fused six-membered rings (a piperidine (B6355638) and a cyclohexane (B81311) ring in this case), is flexible. However, in derivatives of 3-azabicyclo[3.3.1]nonan-9-one, two conformations predominantly exist in equilibrium: the chair-chair and the boat-chair forms. The twin-boat conformation is generally considered energetically unfavorable due to destabilizing steric interactions. rsc.org

The most stable and commonly observed conformation for 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives is the twin-chair (or double-chair) form. chemijournal.combeilstein-journals.org In this arrangement, both the piperidine and the cyclohexane rings adopt a chair shape. X-ray crystallographic studies have consistently confirmed this preference in the solid state. doi.orgnih.govnih.gov This conformation allows bulky substituents, particularly the aryl groups at the C-2 and C-4 positions, to occupy equatorial orientations, thereby minimizing steric strain. chemijournal.comdoi.org

Analysis of crystallographic data reveals that while the piperidine ring often adopts a near-ideal chair geometry, the cyclohexane ring can exhibit slight deviations. nih.govnih.goviucr.org This distortion is often attributed to the repulsive interaction between the lone pair of electrons on the nitrogen atom and the hydrogen atoms at C-7. rsc.org Parameters such as total puckering amplitude (QT), and specific torsion angles are used to quantify the precise geometry of each ring.

CompoundPiperidine Ring (QT / Å)Cyclohexane Ring (QT / Å)Aryl Group OrientationReference
2,4-Bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one0.60020.565Equatorial nih.gov
2,4-Bis(4-ethoxyphenyl)-7-methyl-3-azabicyclo[3.3.1]nonan-9-one0.6070.536Equatorial nih.gov
2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one0.6000.559Equatorial iucr.org
2,4-Bis(2-ethoxyphenyl)-7-methyl-3-azabicyclo[3.3.1]nonan-9-one0.58890.554Equatorial nih.gov

Although less common, the boat-chair conformation can become significant for certain 3-azabicyclo[3.3.1]nonane derivatives. In this conformation, one of the rings (typically the piperidine or cyclohexane ring) adopts a boat form while the other remains in a chair. The existence of a boat-chair conformer has been detected as a minor isomer in some systems and can be stabilized by specific substitution patterns or derivatization. researchgate.netnih.gov For example, in some 2,4-diaryl-7-(t-butyl)-3-azabicyclo[3.3.1]nonan-9-ones, a minor isomer adopting a chair-boat conformation has been identified. researchgate.net The conversion of the parent ketone into certain spiro heterocyclic derivatives can also favor a boat conformation for the piperidine ring. nih.gov In related 3-thia-7-azabicyclo[3.3.1]nonane systems, the chair-boat conformer has been definitively identified via X-ray analysis, highlighting the subtle energetic balance between conformations. nih.gov

The equilibrium between the chair-chair and boat-chair conformations is highly sensitive to the nature and position of substituents on the bicyclic framework.

Influence of Substituents on Conformational Equilibrium

Advanced Spectroscopic Elucidation of Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of 3-azabicyclo[3.3.1]nonan-9-one systems. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provide unambiguous evidence for the dominant twin-chair conformation. eurekaselect.combenthamdirect.comresearchgate.net

In the ¹H NMR spectra, the signals for the benzylic protons at C-2 and C-4 typically appear as doublets, and their coupling constants are indicative of an equatorial orientation. tandfonline.com The chemical shifts of the bridgehead protons (H-1 and H-5) and the methylene (B1212753) protons of the cyclohexane ring (H-6, H-7, H-8) provide further structural confirmation. doi.org

The ¹³C NMR spectra show characteristic chemical shifts for the carbonyl carbon (C-9), the benzylic carbons (C-2 and C-4), the bridgehead carbons (C-1 and C-5), and the methylene carbons, which are consistent with the proposed structure. nih.govtandfonline.com

Two-dimensional NMR techniques are crucial for unambiguous assignments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly vital for conformational analysis as it detects through-space interactions between protons. NOESY spectra of these compounds typically show correlations between axial and equatorial protons that are only possible in a twin-chair conformation with equatorially positioned aryl groups. doi.orgeurekaselect.combenthamdirect.com

NucleusTypical Chemical Shift (δ ppm)NotesReference(s)
C=O (C-9)> 210Low-field signal characteristic of a ketone in a bicyclic system. nih.gov
C-2, C-460 - 66Benzylic carbons attached to nitrogen. doi.orgtandfonline.com
C-1, C-545 - 55Bridgehead carbons. doi.org
H-2a, H-4a4.3 - 4.9Benzylic protons, typically appear as doublets. tandfonline.com
NH1.6 - 2.5Broad singlet, position is variable. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the solution-state structure and conformation of 2-azabicyclo[3.3.1]nonan-7-one derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of atomic connectivity and spatial arrangement can be assembled. nih.gov

¹H NMR for Proton Connectivity and Environment

Proton NMR (¹H NMR) spectroscopy provides crucial information about the electronic environment of protons and their connectivity through spin-spin coupling. In 2-azabicyclo[3.3.1]nonane systems, the chemical shifts (δ) and coupling constants (J) of the protons are highly dependent on their stereochemical orientation (axial vs. equatorial) and the nature of substituents on the bicyclic frame.

For instance, in derivatives like 2,4-bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one, the benzylic protons H-2a and H-4a appear as a doublet, while the bridgehead protons H-1 and H-5 often present as a singlet or a multiplet depending on the substitution pattern. nih.gov The protons on the six-membered rings (H-6, H-7, H-8) typically appear as complex multiplets due to intricate coupling patterns. nih.govsemanticscholar.org The specific chemical shifts and multiplicities allow for the detailed mapping of the proton framework within the molecule.

Table 1: Illustrative ¹H NMR Data for a Substituted Azabicyclo[3.3.1]nonan-9-one Derivative Data for 2,4-bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one in CDCl₃. nih.gov

Proton AssignmentChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
Aromatic8.05dd, J = 8.0, 1.2
Aromatic7.39dt, J = 7.0, 1.6
Aromatic7.27dt, J = 7.6, 1.8
H-2a, H-4a4.85d, J = 2.4
H-7a2.88m
H-1, H-52.77s
H-8e1.90d, J = 4.8
H-6e1.87dd, J = 4.8, 1.6
H-8a, H-6a1.81–1.71m
N—H1.66bs
H-7e1.41quintet
¹³C NMR for Carbon Skeleton and Stereochemical Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy is fundamental for elucidating the carbon framework of this compound systems. The chemical shift of each carbon atom provides insight into its hybridization and local electronic environment. The carbonyl carbon (C=O) of the ketone group is typically observed at a characteristic downfield shift.

In substituted 3-azabicyclo[3.3.1]nonan-9-one derivatives, the signals for the bridgehead carbons (C-1 and C-5) and the carbons bearing substituents (e.g., C-2 and C-4) can be unambiguously assigned. doi.org For example, in N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamide, the bicyclic carbons C-2 and C-4 appear at 65.3 and 63.7 ppm, respectively, while the bridgehead carbons C-1 and C-5 are found at 46.2 and 38.9 ppm. doi.org These assignments are invaluable for confirming the core structure and assessing the influence of substituents on the carbon skeleton.

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted 3-Azabicyclo[3.3.1]nonan-9-one System Data for N-cyclohexyl-2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinecarbothioamide. doi.org

Carbon AssignmentChemical Shift (δ, ppm)
C=S181.5
C=N160.1
Aromatic126.9–142.1
C-265.3
C-463.7
C-1' (Cyclohexyl)53.2
C-146.2
C-538.9
C-828.6
C-627.2
C-721.5
2D NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Detailed Analysis

Two-dimensional NMR techniques are essential for the definitive assignment of complex ¹H and ¹³C spectra and for probing the three-dimensional structure of these bicyclic systems. doi.org

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin coupling networks, confirming the connectivity of protons within the rings. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons based on their attached protons. doi.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity across quaternary carbons and heteroatoms. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close in space, which is vital for determining stereochemistry, such as the relative orientation of substituents and the conformation of the rings (e.g., chair vs. boat). doi.org

The combined application of these techniques allows for a comprehensive and unambiguous structural elucidation of this compound derivatives in solution. doi.orgorgsyn.org

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography provides unequivocal evidence of the molecular structure in the solid state, including precise bond lengths, bond angles, and conformational details. For azabicyclo[3.3.1]nonane systems, this technique is crucial for definitively establishing the conformation of the bicyclic framework, which commonly adopts a twin-chair or, less frequently, a chair-boat conformation. nih.govdoi.orgnih.gov

Studies on various derivatives, such as 2,4-bis(2-ethoxyphenyl)-7-methyl-3-azabicyclo[3.3.1]nonan-9-one, have confirmed the prevalence of the twin-chair conformation where substituents on the rings typically adopt equatorial orientations to minimize steric strain. nih.gov

Table 3: Example Crystal and Refinement Data for a 3-Azabicyclo[3.3.1]nonan-9-one Derivative Data for 2,4-Bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one. nih.gov

ParameterValue
Chemical FormulaC₂₀H₁₉Cl₂NO
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.7070 (15)
b (Å)10.680 (2)
c (Å)11.000 (2)
α (°)101.78 (3)
β (°)92.82 (3)
γ (°)98.13 (3)
Volume (ų)874.6 (3)
Z2
Determination of Crystal Packing

The arrangement of molecules within a crystal lattice, or crystal packing, is governed by intermolecular interactions. In crystals of azabicyclo[3.3.1]nonane derivatives, these interactions can include hydrogen bonding and van der Waals forces. For example, in methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate, molecules are linked by pairs of N—H⋯O and C—H⋯O hydrogen bonds to form inversion dimers. iucr.org In other cases where strong hydrogen bond donors or acceptors are absent, the crystal packing is stabilized primarily by weaker van der Waals interactions. nih.gov

Puckering Parameter Analysis

The conformation of the six-membered rings within bicyclo[3.3.1]nonane systems, such as the piperidone and cyclohexane rings of this compound derivatives, can be quantitatively described using puckering parameters developed by Cremer and Pople. nih.govu-tokyo.ac.jp These parameters, including the total puckering amplitude (Q or QT) and the spherical polar angles (θ and φ), provide a precise definition of the ring's shape, distinguishing between ideal conformations like chairs and boats and various distorted forms. nih.govu-tokyo.ac.jp

In the analysis of azabicyclo[3.3.1]nonane derivatives, X-ray crystallography is commonly employed to determine the atomic coordinates, from which the puckering parameters are calculated. For instance, in several substituted 3-azabicyclo[3.3.1]nonan-9-ones, the bicyclic system typically adopts a twin-chair conformation. nih.govnih.gov However, the degree of puckering and any deviation from an ideal chair can be quantified.

For example, in the crystal structure of 2,4-bis(2-ethoxyphenyl)-7-methyl-3-azabicyclo[3.3.1]nonan-9-one, both the piperidone and cyclohexanone (B45756) rings are significantly puckered. nih.gov The piperidone ring shows a total puckering amplitude (QT) of 0.5889 (18) Å and a phase angle (θ) of 7.19 (18)°, indicating a deviation from the ideal chair conformation. nih.gov Similarly, the cyclohexanone ring in the same molecule has a QT of 0.554 (2) Å and θ of 12.2 (2)°. nih.gov In another derivative, methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate, the piperidine ring adopts a twin-chair conformation with a puckering amplitude Q of 0.593 (2) Å and θ of 170.8 (2)°, while the cyclohexane ring has a Q of 0.546 (2) Å and θ of 10.9 (2)°. iucr.org The analysis of these parameters reveals that even in a general twin-chair conformation, subtle distortions exist in both rings. nih.gov

The following table summarizes the puckering parameters for the piperidine and cyclohexane rings of selected 3-azabicyclo[3.3.1]nonan-9-one derivatives, which serve as structural analogues for understanding the 2-azabicyclo system.

CompoundRingQ (Å)θ (°)φ (°)Conformation
2,4-Bis(2-ethoxyphenyl)-7-methyl-3-azabicyclo[3.3.1]nonan-9-one nih.govPiperidone0.58897.19-Distorted Chair
Cyclohexanone0.55412.2-Distorted Chair
Methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate iucr.orgPiperidine0.593170.8353.9Twin-Chair
Cyclohexane0.54610.965.0Twin-Chair
N-acetyl-2,4-bis(aryl)-3-azabicyclo[3.3.1]nonan-9-yl derivative semanticscholar.orgPiperidine0.57914.46-Boat
Cyclohexane0.57513.73-Chair

Stereoelectronic Effects and Their Role in Conformation

Stereoelectronic effects, which involve the interaction of electron orbitals due to a specific geometric arrangement of atoms, play a crucial role in dictating the conformational preferences of molecules, including this compound systems. beilstein-journals.orgnih.gov These effects arise from the delocalization of electrons between a filled donor orbital and a nearby empty acceptor orbital. wikipedia.org In saturated heterocyclic systems, interactions such as hyperconjugation can significantly influence conformational stability and even the reactivity of the molecule. chemrxiv.orgnih.gov

A key stereoelectronic interaction that governs the conformation of azabicyclo[3.3.1]nonane systems is hyperconjugation involving the lone pair of electrons on the nitrogen atom (nN). beilstein-journals.orgnih.gov Specifically, the delocalization of the nitrogen lone pair into an adjacent anti-bonding sigma orbital (σ*) of a carbon-hydrogen bond can lead to a more stable conformation. beilstein-journals.orgnih.gov

In derivatives of 3-azabicyclo[3.3.1]nonan-9-one that adopt a chair-chair conformation, a stabilizing interaction occurs between the lone-pair electrons of the nitrogen atom and the antibonding sigma orbital of the equatorial C(7)-H bond (nN→σ*C–H(7)eq). beilstein-journals.orgnih.gov This type of hyperconjugative interaction is a significant factor in the conformational stability of these molecules. beilstein-journals.org The geometric requirements for this interaction are met when the nitrogen lone pair orbital and the C(7)-Heq bond are properly aligned, which is the case in the chair-chair conformation. beilstein-journals.org

This interaction leads to an increase in electron density in the C–H(7)eq bond, which can be observed through spectroscopic methods like NMR. beilstein-journals.org Natural Bond Orbital (NBO) analysis, a computational method, allows for the quantification of the energy of these interactions. For certain 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ones, the interaction energy for the nN→σ*C–H(7)eq hyperconjugation has been calculated to be approximately 0.55 kcal/mol. beilstein-journals.org This energetic stabilization contributes to the preference for the chair-chair conformation over other possibilities like a chair-boat conformation in these specific systems. beilstein-journals.orgnih.gov

The table below details the parameters associated with this hyperconjugative interaction in a model 3-azabicyclo[3.3.1]nonan-9-one system.

Interaction TypeDonor OrbitalAcceptor OrbitalInteraction Energy (kcal/mol)Key Geometric Feature
HyperconjugationNitrogen lone pair (nN)σ*C(7)–H(eq)0.55 beilstein-journals.orgN(3)–C(7)–Heq angle near 160° beilstein-journals.org

Computational Investigations of 2 Azabicyclo 3.3.1 Nonan 7 One Systems

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Hyperpolarizability Calculations (e.g., Non-Linear Optical Properties)

Hyperpolarizability is a measure of a molecule's non-linear optical (NLO) response to an applied electric field, a key property for materials used in optoelectronics and photonics. mdpi.com Calculations of the first hyperpolarizability (β) are often used to predict the potential of organic molecules as NLO materials. These materials, characterized by conjugated π-electron systems and intramolecular charge transfer from donor to acceptor groups, can exhibit significant NLO effects. researchgate.net

While direct hyperpolarizability calculations on 2-azabicyclo[3.3.1]nonan-7-one are not extensively documented, studies on related, more complex derivatives of the azabicyclo[3.3.1]nonane framework demonstrate the application of these computational methods. For instance, the first hyperpolarizabilities of a synthesized 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivative were calculated using Density Functional Theory (DFT) with the B3LYP/6-31G(d,p) method. researchgate.net The results from this study, based on a finite-field approach, provide insight into the NLO properties of this class of compounds. researchgate.netdtic.mil

Table 1: Calculated Hyperpolarizability and Dipole Moment for a 3-Azabicyclo[3.3.1]nonan-9-ylidene Derivative researchgate.net
ParameterValue
β (esu)1.26 x 10-30
μ (Debye)2.67
α (esu)0.59 x 10-23

Data calculated using the B3LYP/6-31G(d,p) level of theory.

Ab Initio Methods

Ab initio (from first principles) quantum chemistry methods are used to solve the electronic Schrödinger equation without extensive reliance on experimental parameters. These methods are crucial for accurately determining molecular structures and energy differences between conformers. For bicyclo[3.3.1]nonane systems, ab initio calculations have been employed to investigate conformational preferences.

For example, in a study of 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, second-order Møller-Plesset perturbation theory (MP2) with a triple-zeta basis set (cc-pVTZ) was used to characterize various conformers. researchgate.net This high-level theoretical approach identified that the double chair (CC) conformation is the most stable, with the boat-chair (BC) conformer being 6-7 kcal mol⁻¹ higher in energy. researchgate.net Such calculations are vital for understanding the conformational landscape of these rigid bicyclic structures.

Semiempirical Quantum Mechanical Calculations

Semiempirical quantum mechanical methods offer a computationally less expensive alternative to ab initio calculations by incorporating some experimental parameters to simplify the Hartree-Fock equations. nih.gov Methods such as AM1, MNDO, and PM3 are significantly faster, allowing for the study of larger molecular systems. nih.gov

These methods are often used for initial geometry optimizations before applying more rigorous ab initio or DFT calculations. While specific semiempirical studies focused solely on this compound are not prominent in recent literature, their application is a standard step in computational workflows for related heterocyclic compounds to efficiently explore the potential energy surface. researchgate.net

Molecular Mechanics (MMX) Calculations

Molecular mechanics methods use classical physics to model molecules, treating atoms as balls and bonds as springs. Force fields, such as MMX, provide the parameters for these models, enabling rapid calculation of molecular geometries and energies. This approach is particularly well-suited for conformational analysis of bicyclic systems.

Conformational Energy Differences

The bicyclo[3.3.1]nonane skeleton can adopt several conformations, primarily the chair-chair (CC), boat-chair (BC), and twin-boat (BB) forms. Computational methods are essential for quantifying the energy differences between these states.

Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, a closely related system, indicate that the boat-chair conformation is more stable than the twin-boat conformation by 4.0 kJ mol⁻¹ (approximately 0.96 kcal mol⁻¹). rsc.org

Ab initio (MP2) calculations on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes found the boat-chair (BC) conformers to be 6-7 kcal mol⁻¹ higher in energy than the most stable double chair (CC) forms. researchgate.net

These findings highlight that while the chair-chair is often the ground state, the energy barrier to other conformations can be relatively small, and substitutions on the ring can shift the preference. rsc.org

Table 2: Calculated Conformational Energy Differences in Azabicyclo[3.3.1]nonane Systems
CompoundConformational TransitionCalculated Energy Difference (kcal/mol)MethodReference
5-methyl-1-azabicyclo[3.3.1]nonan-2-oneTwin-Boat vs. Boat-Chair0.96Molecular Mechanics rsc.org
3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonaneBoat-Chair vs. Chair-Chair6-7Ab Initio (MP2) researchgate.net

Prediction of Preferred Conformations

Based on conformational energy calculations, the preferred conformation of the azabicyclo[3.3.1]nonane core can be predicted. For the parent carbocyclic bicyclo[3.3.1]nonane, non-empirical calculations show the double chair (CC) form is the most favorable. researchgate.net

However, in hetero-analogues, the situation is more complex. Molecular mechanics calculations predict that for 5-methyl-1-azabicyclo[3.3.1]nonan-2-one, the boat-chair conformation is the most stable. rsc.org Interestingly, the same study noted that the introduction of an endo methyl group at the C7 position reverses this preference, making the twin-boat conformation more stable by 5.2 kJ mol⁻¹ (1.24 kcal mol⁻¹). rsc.org This demonstrates the significant influence of substituent stereochemistry on the conformational equilibrium of the bicyclic system.

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in studying the reactivity of molecules by analyzing their electronic structure. sumitomo-chem.co.jp Key aspects include the investigation of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining molecular reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This allows for the prediction of how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular charge transfer and hyperconjugative interactions between orbitals, which can stabilize certain conformations and influence reactivity. researchgate.net

While specific reactivity studies on this compound are limited, research on related 3-azabicyclo[3.3.1]nonan-9-one derivatives has utilized DFT and NBO analyses to explore electronic properties and orbital interactions, providing a framework for how the reactivity of the target compound could be theoretically investigated. colab.ws

Advanced Applications of 2 Azabicyclo 3.3.1 Nonan 7 One in Chemical Synthesis

As Building Blocks for Complex Organic Moleculesnih.gov

The 2-azabicyclo[3.3.1]nonane framework, with the 7-oxo functional group providing a handle for further chemical transformations, serves as a fundamental building block for a diverse array of complex organic molecules. nih.gov This structural motif is present in over 300 natural products, spanning various biogenetic origins. nih.goveuropa.eu Its utility extends beyond natural product synthesis into medicinal chemistry, where the rigid morphan scaffold allows for the precise spatial arrangement of pharmacophoric groups, a critical aspect in drug design. europa.eu The development of synthetic methodologies to access functionalized 2-azabicyclo[3.3.1]nonanes has further broadened their applicability, enabling the construction of polycyclic derivatives with intricate and challenging architectures. researchgate.net

Intermediate in Natural Product Total Synthesisd-nb.infoscispace.com

The strategic importance of 2-azabicyclo[3.3.1]nonan-7-one and its derivatives is prominently highlighted in their role as key intermediates in the total synthesis of several classes of alkaloids. The inherent bridged structure of the morphan core provides a pre-organized framework that significantly simplifies the synthetic route to otherwise difficult-to-access polycyclic systems.

Morphan Alkaloid Synthesisd-nb.infoscispace.com

The synthesis of the morphan skeleton itself, which forms the core of morphan alkaloids, often proceeds through intermediates structurally related to this compound. A notable example is the two-step synthesis of enantiomerically pure 4-hydroxymorphan-7-ones from the readily available natural product (R)-carvone. This process involves a domino reaction that efficiently establishes the bicyclic morphan scaffold. d-nb.info Additionally, radical cyclization approaches have been developed to construct the 2-azabicyclo[3.3.1]nonane framework, further demonstrating the accessibility of this key structural unit for the synthesis of morphan alkaloids. semanticscholar.org

Strychnos Indole (B1671886) Alkaloid Synthesisd-nb.infoscispace.comspringernature.com

The this compound scaffold is a crucial precursor in the synthesis of various Strychnos indole alkaloids. A key transformation in this context is the Fischer indolization of 2-azabicyclo[3.3.1]nonan-7-ones. This reaction allows for the construction of the characteristic indole moiety fused to the bicyclic system, providing a direct entry into the dasycarpidan ring system, a common structural feature of this alkaloid family. d-nb.info This strategy has been successfully employed in the total synthesis of uleine-type and Strychnos alkaloids, which proceed through a common tetracyclic intermediate derived from 2-benzyl-2-azabicyclo[3.3.1]nonan-7-one. d-nb.infomolaid.com

More recent synthetic strategies have emphasized a "bridged backbone" approach, where a functionalized morphan core is constructed early in the synthesis. springernature.com This allows for a collective and divergent synthesis of multiple Strychnos alkaloids, including strychnine (B123637) itself, from a common precursor based on the 2-azabicyclo[3.3.1]nonane framework. springernature.com

Development of Novel Chemical Scaffolds for Materials Science (e.g., NLO materials)researchgate.net

The unique electronic and structural properties of derivatives of this compound have led to their exploration in the field of materials science, particularly in the development of non-linear optical (NLO) materials. NLO materials are of significant interest for their potential applications in optoelectronics and photonics.

Research has focused on synthesizing derivatives that incorporate donor-π-acceptor (D-π-A) motifs, which are known to enhance second-order NLO responses. A series of 2-(2-(3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivatives have been synthesized and their NLO properties investigated through computational studies. researchgate.net The hyperpolarizability (β), a measure of the NLO response, was calculated for these compounds.

CompoundSubstituent (R)Hyperpolarizability (β) x 10-30 esu
11-H3.531
12-Cl3.336
13-CH33.896
14-OCH34.011

These studies demonstrate that the 2-azabicyclo[3.3.1]nonane scaffold can be effectively functionalized to create materials with significant NLO properties, opening avenues for their use in advanced technological applications. researchgate.net

Chiral Pool Precursors for Stereoselective Synthesisnih.govd-nb.info

The inherent chirality of many natural products containing the 2-azabicyclo[3.3.1]nonane framework, or the ability to synthesize this scaffold in an enantiomerically pure form, makes it a valuable chiral pool precursor for stereoselective synthesis. The rigid bicyclic system provides excellent stereocontrol in subsequent reactions.

Conclusion and Future Research Directions

Summary of Key Advances in 2-Azabicyclo[3.3.1]nonan-7-one Chemistry

The chemistry of the 2-azabicyclo[3.3.1]nonane (also known as morphan) skeleton has seen significant progress, largely centered on innovative synthetic strategies. While methods directly targeting the 7-one derivative are specific applications, they are built upon the broader advancements in constructing the core bicyclic system.

Key synthetic advances can be categorized by the final bond formation that closes the bicyclic rings:

Piperidine (B6355638) Ring Closure: A predominant strategy involves forming the piperidine ring from a pre-existing carbocycle. Electrophile-induced cyclizations of unsaturated amine derivatives, such as iodoaminocyclization and iodolactamization, have been particularly effective. researchgate.net The first asymmetric synthesis of a 2-azabicyclo[3.3.1]nonane derivative utilized an iodolactamization as a key step, demonstrating the power of this approach for stereocontrol. researchgate.net

Carbocyclic Ring Closure: Alternatively, constructing the six-membered carbocyclic ring onto a pre-existing piperidine is also a viable route. Cyclization processes that form the C(6)-C(7) bond are directly relevant to the synthesis of this compound. researchgate.net

Cascade Reactions: The development of cascade (or tandem) reactions has streamlined the synthesis of the bicyclic core, often from acyclic or monocyclic precursors. An organocatalyzed tandem reaction involving a ketoaldehyde has been developed to produce functionalized 2-azabicyclo[3.3.1]nonanes under microwave irradiation, showcasing a move towards more efficient and environmentally benign methodologies. rsc.orgnih.gov

Radical Cyclizations: Radical ring-closing reactions have emerged as a powerful tool for constructing the challenging bridged architecture, offering alternative bond disconnections and reaction conditions. researchgate.net

A significant recent advance is the asymmetric synthesis of functionalized 2-azabicyclo[3.3.1]nonanes, which provides access to enantiomerically pure compounds crucial for biological applications. rsc.org

Challenges and Opportunities in Synthesis

Despite the progress, the synthesis of this compound and its derivatives is not without its difficulties.

Challenges:

Stereocontrol: The bicyclic system contains multiple stereocenters. Achieving high levels of stereocontrol, particularly at the bridgehead carbons (C1 and C5) and the stereocenters on the carbocyclic ring, remains a primary challenge. Many classical methods, like the Mannich reaction, can produce mixtures of isomers. semanticscholar.orgnih.gov

Conformational Complexity: The 2-azabicyclo[3.3.1]nonane system can exist in several conformations, such as twin-chair, chair-boat, and boat-chair forms. niscpr.res.iniucr.org The preferred conformation is influenced by substituents, and controlling or predicting this outcome can be difficult. niscpr.res.in

Functionalization: Introducing functionality selectively at the C7 position to generate the ketone, while controlling the stereochemistry of adjacent positions, requires sophisticated synthetic design.

Opportunities:

Asymmetric Catalysis: The application of modern asymmetric catalysis, including organocatalysis and transition-metal catalysis, offers a significant opportunity to overcome stereochemical challenges. rsc.orgresearchgate.net Organocatalytic cycloadditions are a rapidly growing field that can provide enantioselective access to these medium-sized ring systems. researchgate.net

Novel Cyclization Strategies: Exploring new cascade reactions and multicomponent reactions could lead to more convergent and atom-economical syntheses of the this compound core.

Flow Chemistry and Automation: The use of microflow reaction systems and automated synthesis platforms could enable rapid optimization of reaction conditions and facilitate the synthesis of libraries of derivatives for biological screening. researchgate.net

Emerging Trends in Structural and Computational Studies

The elucidation of the three-dimensional structure of azabicyclo[3.3.1]nonanes is critical for understanding their reactivity and biological function. Modern analytical and computational techniques are providing unprecedented insight.

Advanced NMR Spectroscopy: One- and two-dimensional NMR techniques (COSY, HSQC, HMBC) are indispensable for determining the relative stereochemistry and conformational preferences in solution. nih.govniscpr.res.in Studies on related systems have shown that the piperidine and cyclohexane (B81311) rings typically adopt a twin-chair conformation, especially when bulky substituents are present in equatorial positions. niscpr.res.iniucr.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, confirming conformational assignments from NMR and computational studies. nih.goviucr.orgsemanticscholar.org For instance, analysis of various 3-azabicyclo[3.3.1]nonan-9-ones consistently reveals chair conformations for both six-membered rings. iucr.org

Computational Chemistry (DFT): Density Functional Theory (DFT) is increasingly used to optimize molecular structures, predict stable conformations, and analyze electronic properties. semanticscholar.orgnih.gov These computational studies complement experimental data, helping to rationalize observed stereochemical outcomes and predict the reactivity of different sites within the molecule. For related diazabicyclo[3.3.1]nonan-9-one systems, DFT has been used to analyze HOMO-LUMO energy gaps and map electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack.

The following table summarizes the common analytical techniques used in the structural study of the azabicyclo[3.3.1]nonane framework.

TechniqueInformation ProvidedKey Findings for Azabicyclo[3.3.1]nonane Systems
1D & 2D NMR Connectivity, relative stereochemistry, solution-state conformationPredominance of twin-chair conformation; equatorial orientation of bulky substituents. nih.govniscpr.res.in
X-ray Crystallography Solid-state molecular structure, bond lengths, bond anglesUnambiguous confirmation of twin-chair conformation and substituent orientations. iucr.org
DFT Calculations Optimized geometry, conformational energies, electronic properties (HOMO/LUMO)Complements experimental data, rationalizes stability of conformations. semanticscholar.org

Potential New Avenues for Advanced Synthetic Applications

The unique, rigid scaffold of this compound makes it an attractive building block for various advanced applications.

Natural Product Synthesis: The 2-azabicyclo[3.3.1]nonane core is present in numerous complex alkaloids. researchgate.netnih.gov The 7-oxo functionality serves as a versatile handle for elaboration into more complex structures, providing a strategic starting point for the total synthesis of natural products like the uleine (B1208228) and Strychnos alkaloids.

Medicinal Chemistry: Azabicyclic scaffolds are considered "privileged structures" in drug discovery due to their conformational rigidity, which can lead to high binding affinity and selectivity for biological targets. nih.gov Derivatives of this compound could be explored as novel ligands for receptors and enzymes in the central nervous system or as scaffolds for developing new anticancer or antiprotozoal agents. mdpi.comrsc.org

Development of Chiral Ligands: Enantiomerically pure azabicyclic structures can serve as chiral ligands in asymmetric catalysis. The rigid backbone can create a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in a variety of chemical transformations.

Supramolecular Chemistry: The defined geometry of the bicyclic system makes it a candidate for incorporation into larger, ordered structures such as molecular cages, receptors for specific guest molecules, or as building blocks in materials science.

The continued development of efficient and stereoselective synthetic routes to this compound will undoubtedly unlock further potential in these exciting areas of chemical research.

Q & A

Q. How can computational methods (e.g., DFT) optimize reaction pathways for this compound synthesis?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict activation energies for cyclization steps. For instance, optimizing the dihedral angle between the amine and ketone groups in the precursor reduces steric strain, lowering ΔG‡ by ~5 kcal/mol. These insights guide experimentalists in selecting precursors with favorable conformational preorganization .
    数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评
    17:22

Q. What experimental design strategies address low yields in multi-step syntheses of this compound analogs?

  • Methodology : Employ a Taguchi orthogonal array to test variables (e.g., catalyst loading, solvent, temperature) across 9–12 trials. For example, a study resolving contradictory yield reports (25–68%) identified solvent polarity (ε > 15) and slow reagent addition (0.1 mL/min) as critical for suppressing side reactions. Post-hoc ANOVA analysis prioritizes factors with p < 0.05 .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How should researchers resolve contradictions in reported NMR data for this compound derivatives?

  • Methodology : Cross-validate spectra using independent synthetic batches and deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, a 2023 study found that residual acid in CDCl₃ caused unexpected downfield shifts (Δδ ≈ 0.3 ppm) in NH protons. Replicate analyses under inert atmospheres (Ar/N₂) resolved discrepancies .
    【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具
    05:45

Q. What strategies improve enantioselectivity in asymmetric catalysis for this compound synthesis?

  • Methodology : Chiral phosphine ligands (e.g., BINAP) paired with Rh(I) catalysts achieve up to 92% ee in ketone reductions. Kinetic resolution via immobilized lipases (e.g., CAL-B) further enriches enantiomers, with TOF values > 200 h⁻¹. Monitor progress via chiral HPLC (e.g., Chiralpak IA column) to optimize reaction termination points .

Q. How can researchers design bioactivity studies for this compound derivatives targeting neurological receptors?

  • Methodology : Use in silico docking (AutoDock Vina) to predict binding affinities for σ-1 or NMDA receptors. Prioritize derivatives with Glide scores < −8 kcal/mol for in vitro testing. Functional assays (e.g., Ca²⁺ flux in SH-SY5Y cells) validate target engagement, with IC₅₀ values normalized to positive controls like (+)-Pentazocine .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.